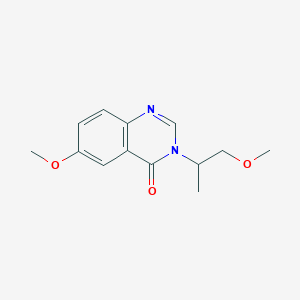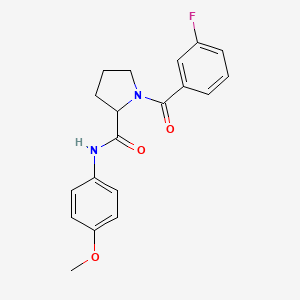
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, also known as PD153035, is a synthetic compound that belongs to the family of quinazoline derivatives. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays an important role in the regulation of cell growth, differentiation, and survival. PD153035 has been widely used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression.
Mechanism of Action
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one acts as a competitive inhibitor of the ATP-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of downstream signaling molecules and blocking the activation of the EGFR signaling pathway. This leads to the inhibition of cell growth, proliferation, and survival, and induces apoptosis in cancer cells.
Biochemical and physiological effects:
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have potent antitumor activity in vitro and in vivo, and to inhibit the growth and proliferation of various cancer cell lines. It has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been shown to have low toxicity and to be well-tolerated in animal models, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has several advantages for lab experiments, including its high potency and selectivity for the EGFR tyrosine kinase, its low toxicity and high solubility in water, and its ability to inhibit the growth and proliferation of various cancer cell lines. However, 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has some limitations, including its short half-life in vivo, its poor bioavailability, and its potential to induce drug resistance in cancer cells.
Future Directions
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has the potential to be developed into a novel cancer therapy, either alone or in combination with other drugs targeting the EGFR signaling pathway. Future research should focus on improving the pharmacokinetic properties of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one, such as its bioavailability and half-life, and on developing new analogs with improved potency and selectivity. In addition, future studies should investigate the potential of 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one to overcome drug resistance in cancer cells, and to enhance the antitumor activity of other drugs.
Synthesis Methods
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one can be synthesized by several methods, including the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a reducing agent, followed by cyclization with a suitable acid. Another method involves the reaction of 6-methoxy-2-nitroaniline with 2-methoxy-1-methylethylamine in the presence of a palladium catalyst, followed by cyclization with a suitable acid. Both methods yield 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one in high purity and yield.
Scientific Research Applications
6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has been extensively used in scientific research to study the EGFR signaling pathway and its role in cancer development and progression. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. 6-methoxy-3-(2-methoxy-1-methylethyl)quinazolin-4(3H)-one has also been used to study the mechanism of action of other EGFR inhibitors and to develop new drugs targeting the EGFR signaling pathway.
properties
IUPAC Name |
6-methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(7-17-2)15-8-14-12-5-4-10(18-3)6-11(12)13(15)16/h4-6,8-9H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOMQEEJTCGROBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=NC2=C(C1=O)C=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(1-methoxypropan-2-yl)quinazolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-(3-{4-[(cyclopentylamino)methyl]phenoxy}-2-hydroxypropyl)-4-piperidinecarboxylate](/img/structure/B6087673.png)
![5,5-dimethyl-2-{[(4-methyl-1-piperazinyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6087674.png)
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6087676.png)


![2-(1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-1,3-benzothiazole](/img/structure/B6087692.png)
![2-[(3-bromobenzyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B6087697.png)
![2-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}phenol](/img/structure/B6087708.png)

![methyl N-{[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B6087718.png)
![2-(1-(2,2-dimethylpropyl)-4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6087739.png)

![(1-methylbicyclo[2.2.1]hept-2-yl)amine hydrochloride](/img/structure/B6087745.png)
![5-(dimethylamino)-2-[(3-phenyl-4,5-dihydro-5-isoxazolyl)methyl]-3(2H)-pyridazinone](/img/structure/B6087752.png)